N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c1-21-14-5-6-24-9-12(14)13(20-21)8-19-25(22,23)11-4-2-3-10(7-11)15(16,17)18/h2-4,7,19H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTVLEGUSMNFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrano-pyrazole core, which can be achieved through a cyclization reaction involving appropriate precursors. The introduction of the trifluoromethyl group is often carried out using trifluoromethylation reagents under controlled conditions. Finally, the benzenesulfonamide moiety is attached through a sulfonamide formation reaction, typically involving sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl and sulfonamide groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure characterized by the following elements:
- Pyrano[4,3-c]pyrazole moiety : Known for its diverse biological activities.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Benzenesulfonamide group : Often associated with various pharmacological properties.
The molecular formula for this compound is with a molecular weight of approximately 393.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide. The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Research indicates that these compounds can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Tumor Growth : Experimental data suggest that these compounds can inhibit the proliferation of various cancer cell lines.
A study published in the Journal of Medicinal Chemistry reported on the structure-activity relationship of similar pyrazole derivatives, indicating promising anticancer activities against multiple cancer types .
Other Therapeutic Potentials
Beyond anticancer applications, this compound has been investigated for other therapeutic uses:
- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers in vitro.
- Antimicrobial Activity : Initial studies suggest efficacy against certain bacterial strains, indicating potential for development as an antimicrobial agent.
Case Studies and Research Findings
Several research initiatives have documented the applications and efficacy of this compound:
- Study on Anticancer Mechanisms :
- Inflammation and Pain Models :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(chloromethyl)benzenesulfonamide
- **N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(methyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity
Biological Activity
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydropyrano-pyrazole moiety linked to a trifluoromethyl-substituted benzenesulfonamide. The molecular formula is with a molecular weight of approximately 385.4 g/mol. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A related series of pyrazole derivatives showed promising results against various bacterial strains. Compounds containing electron-withdrawing groups demonstrated enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with a trifluoromethyl group were noted for their efficacy against Pseudomonas aeruginosa and Staphylococcus aureus .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 16 |
| 6e | Pseudomonas aeruginosa | 19 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Pyrazole derivatives have shown significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer).
- IC50 Values : Compounds derived from similar structures exhibited IC50 values ranging from 3.79 µM to 42.30 µM across different cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 8.55 | Microtubule destabilization |
| SF-268 | 12.50 | Topoisomerase-II inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes involved in DNA replication and repair, such as topoisomerases.
- Microtubule Disruption : Some derivatives cause disassembly of microtubules leading to cell cycle arrest.
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells has been documented, enhancing their potential as therapeutic agents.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various pyrazole derivatives indicated that the presence of trifluoromethyl groups significantly increased antimicrobial activity against resistant bacterial strains .
- Anticancer Screening : In vitro assays revealed that specific derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing the trifluoromethyl benzenesulfonamide moiety in pyrano-pyrazole derivatives?
- Methodological Answer : The trifluoromethyl benzenesulfonamide group can be introduced via nucleophilic substitution or coupling reactions. For example, alkylation of intermediates (e.g., pyrazole-thiols) with chloromethyl derivatives in the presence of K₂CO₃ in DMF at room temperature yields sulfonamide-linked products. Optimization of base (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent polarity (DMF vs. acetonitrile) can influence reaction efficiency. Yields typically range from 61% to 73% under these conditions .
- Table: Example Reaction Conditions
| Reactant | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| RCH₂Cl | K₂CO₃ | DMF | 25 | 70–73 |
| Halide | Cs₂CO₃ | MeCN | 50 | 61–65 |
Q. How is the compound characterized using spectroscopic and spectrometric techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–7.9 ppm), pyrazole-CH₃ (δ 2.0–2.3 ppm), and dihydropyran protons (δ 4.2–5.9 ppm). Splitting patterns (e.g., doublets for J = 8–9 Hz) confirm stereochemistry .
- HRMS : Exact mass analysis (e.g., [M + Na]⁺ at m/z 573.1176) validates molecular formula .
- FTIR : Peaks at 1614–1651 cm⁻¹ indicate NH (amide) and C=O stretches .
Q. What safety parameters should be prioritized during handling?
- Methodological Answer : Based on analogous sulfonamides:
- Hydrogen bond donors/acceptors : 1 donor and 5 acceptors suggest moderate solubility in polar aprotic solvents (e.g., DMSO) but limited water solubility .
- Topological polar surface area (TPSA) : ~86 Ų indicates potential membrane permeability issues in biological assays .
- Safety protocols : Use PPE (gloves, goggles) and work in a fume hood due to unknown acute toxicity. Follow GBZ/T 160.1 and EN 14042 guidelines for air quality monitoring .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during characterization?
- Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Tautomerism : Pyrazole rings can exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to identify dynamic equilibria .
- Residual solvents : DMSO-d₆ (δ 2.5 ppm) or CDCl₃ (δ 7.26 ppm) peaks may overlap with compound signals. Re-crystallize samples or use deuterated solvents with lower interference .
- Impurities : HRMS can detect byproducts (e.g., unreacted intermediates). Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What strategies optimize reaction conditions to improve yield in large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency for aryl halide intermediates .
- Solvent effects : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Temperature control : Gradual heating (e.g., 50–60°C) minimizes decomposition of heat-sensitive intermediates .
- Table: Yield Optimization Case Study
| Condition Change | Yield Improvement | Citation |
|---|---|---|
| Switch from K₂CO₃ to Cs₂CO₃ | +8% (70% → 78%) | |
| Solvent: DMF → THF | +5% (73% → 78%) |
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). The trifluoromethyl group’s hydrophobicity may enhance binding affinity .
- QSAR analysis : Correlate XlogP (~3.0) with membrane permeability to prioritize derivatives for in vitro testing .
- MD simulations : Simulate stability of the dihydropyran ring in aqueous environments to assess bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
